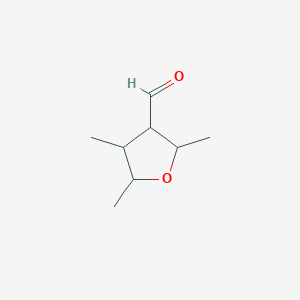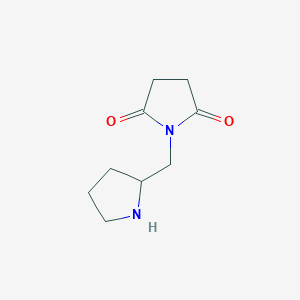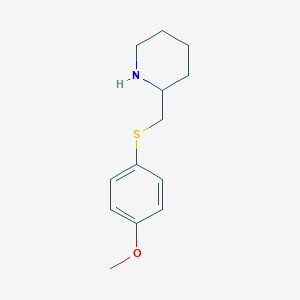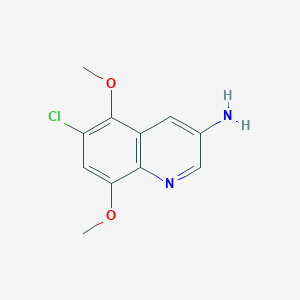
2,4,5-Trimethyloxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethyloxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is characterized by the presence of an oxolane ring substituted with three methyl groups and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyloxolane-3-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethyl-1,3-dioxolane with a suitable oxidizing agent to introduce the aldehyde group . The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
2,4,5-Trimethyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl groups on the oxolane ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 2,4,5-Trimethyloxolane-3-carboxylic acid.
Reduction: 2,4,5-Trimethyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the electrophile used.
科学的研究の応用
2,4,5-Trimethyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,5-Trimethyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring provides structural stability and influences the compound’s reactivity.
類似化合物との比較
Similar Compounds
2,4,5-Trimethylfuran-3-carbaldehyde: Similar structure but with a furan ring instead of an oxolane ring.
2,4,5-Trimethylthiophene-3-carbaldehyde: Contains a thiophene ring, offering different electronic properties.
Uniqueness
2,4,5-Trimethyloxolane-3-carbaldehyde is unique due to its oxolane ring, which imparts distinct chemical reactivity and stability compared to its furan and thiophene analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
2,4,5-trimethyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-5-6(2)10-7(3)8(5)4-9/h4-8H,1-3H3 |
InChIキー |
OKWGMBLIEXYYLF-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(C1C=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine](/img/structure/B13247338.png)
amine](/img/structure/B13247347.png)

![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)

amine](/img/structure/B13247376.png)

![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)


![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13247403.png)
![tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13247416.png)

